4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMPMFWYOYNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with formic acid and potassium cyanide to form the intermediate 4-fluoro-2-formylaminobenzonitrile. This intermediate is then cyclized using a strong acid, such as hydrochloric acid, to yield 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid undergoes nucleophilic acyl substitution:
Mechanistically, TBTU activates the carboxylic acid for coupling with amines, while acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen .
Photoreactivity and Decarboxylation
Under UV irradiation (300 nm), the compound exhibits photoreactivity analogous to fluorinated azidobenzimidazoles :
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Decarboxylation : Loss of CO₂ generates 4-fluoro-1H-benzimidazole, particularly in polar aprotic solvents (e.g., dichloromethane) .
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Nucleophilic trapping : Irradiation in the presence of carboxylic acids (e.g., acetic acid) leads to regioselective 6-acyloxy derivatives via nitrene intermediates .
Substitution Reactions
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, 80°C, 12 h | 4-Hydrazinyl-1H-benzimidazole-2-carboxylic acid | 65% | |
| Thiols | DMF, K₂CO₃, 60°C | 4-(Alkylthio)-1H-benzimidazole-2-carboxylic acid | 50–60% |
The electron-withdrawing carboxylic acid group activates the benzimidazole ring, facilitating SNAr at the 4-position .
Metal Coordination and Complexation
The carboxylic acid acts as a bidentate ligand for transition metals:
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Cu(II) complexes : Forms stable complexes in aqueous ethanol (pH 7–8), with binding confirmed via UV-Vis and ESR spectroscopy .
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Fe(III) catalysis : Participates in redox reactions under aerobic conditions, enabling C–H functionalization of adjacent aromatic rings .
Acid-Base Behavior
The compound exhibits pH-dependent solubility due to ionization of the carboxylic acid (pKa ≈ 3.5–4.0) :
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Deprotonation : In basic media (pH > 5), the carboxylate anion predominates, enhancing water solubility.
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Protonation : Under strongly acidic conditions (pH < 2), the benzimidazole nitrogen is protonated, forming a zwitterionic structure .
Biological Derivatization
Derivatives are synthesized for pharmacological evaluation:
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Triazole hybrids : Click chemistry with propargyl-substituted triazoles enhances antimicrobial activity (IC₅₀: 49–183 μM against α-glucosidase) .
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Benzyl esters : Introduced via Mitsunobu reactions to improve membrane permeability .
Table 1: Comparative Reactivity of Substituted Benzimidazole Carboxylic Acids
| Position | Reactivity (SNAr) | Decarboxylation Rate | Esterification Yield |
|---|---|---|---|
| 4-Fluoro | High | Moderate | 85–90% |
| 5-Fluoro | Moderate | Low | 70–75% |
| 6-Fluoro | Low | High | 60–65% |
Table 2: pKa Values of Benzoic Acid Derivatives
| Compound | pKa (Carboxylic Acid) | pKa (Benzimidazole N–H) |
|---|---|---|
| 4-Fluoro-1H-benzimidazole-2-carboxylic acid | 3.8 | 12.5 |
| 1H-Benzimidazole-2-carboxylic acid | 4.2 | 12.1 |
| 5-Fluoro-1H-benzimidazole-2-carboxylic acid | 3.9 | 12.3 |
Scientific Research Applications
Pharmaceutical Development
4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential in treating a range of conditions, including neurological disorders and infections.
Case Studies:
- A study reported that derivatives of 4-fluoro-1H-benzo[d]imidazole exhibited significant anti-α-glucosidase activity, making them potential candidates for managing diabetes by inhibiting carbohydrate digestion (IC50 values ≤ 183.6 µM) .
- Another research highlighted the antimicrobial properties of benzimidazole derivatives, with compounds displaying notable activity against various bacterial strains .
Agricultural Chemistry
In agricultural applications, 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid is utilized in the formulation of agrochemicals. Its ability to enhance the efficacy of crop protection agents is particularly noteworthy.
Applications:
- The compound has been shown to improve the absorption and effectiveness of pesticides, thereby increasing their overall performance against pests .
Material Science
The unique chemical properties of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid make it a candidate for developing advanced materials. Its applications in coatings and polymers have been explored due to its potential to enhance durability and resistance to environmental factors.
Research Insights:
- Investigations into its use in polymer formulations indicate that incorporating this compound can significantly improve the mechanical properties and longevity of materials .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. It aids researchers in the accurate quantification of related compounds in complex mixtures.
Importance:
- As a reference standard, it helps ensure the reliability and accuracy of analytical results, which is crucial for research and development processes .
Biochemical Research
The biochemical applications of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid are extensive, particularly in studies investigating enzyme inhibition and receptor binding.
Findings:
- Research has demonstrated that this compound can act as a probe for studying molecular interactions critical for drug discovery, providing insights into how drugs interact with biological targets .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anti-α-glucosidase activity | IC50 ≤ 183.6 µM; potential diabetes treatment |
| Agricultural Chemistry | Enhancing pesticide efficacy | Improved absorption and effectiveness against pests |
| Material Science | Advanced coatings and polymers | Enhanced durability and environmental resistance |
| Analytical Chemistry | Reference standard in analytical methods | Improved accuracy in quantification |
| Biochemical Research | Enzyme inhibition studies | Insights into molecular interactions for drug discovery |
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural Features of Analogous Compounds
- Fluorine vs. Chlorine Substituents : Fluorine’s strong electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to chlorine, enhancing solubility and bioavailability . Chlorine, however, increases lipophilicity and may improve membrane permeability .
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group enables salt formation (e.g., carboxylate anions) for stronger receptor interactions, as seen in losartan analogs . Aldehydes, like in 7-fluoro-2-carbaldehyde, are more reactive toward nucleophiles but less stable in biological systems .
Biological Activity
4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in drug development, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological systems. The carboxylic acid functional group contributes to its reactivity and solubility in biological media.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]imidazole, including 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid, exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, the anti-α-glucosidase activity was evaluated with IC50 values as low as 183.6 µM, indicating potential for managing conditions like type 2 diabetes .
Anticancer Properties
The anticancer potential of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid has been explored through various in vitro studies. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines. For example, studies indicate that modifications to the benzimidazole structure can enhance anticancer activity, with some derivatives achieving IC50 values comparable to established chemotherapeutics .
The mechanism of action for 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit key enzymes involved in metabolic pathways or modulate receptor activity, leading to altered cellular responses. The ability to act as a positive allosteric modulator (PAM) at GABA-A receptors has also been noted, suggesting neuropharmacological applications .
In Vitro Studies
A significant study evaluated the biological activity of various benzimidazole derivatives, including those with fluorinated substituents. The results indicated that compounds like 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid possess enhanced stability and efficacy compared to non-fluorinated analogs. The study utilized multiple cancer cell lines (e.g., HCT-116 and PC-3) to assess cytotoxicity, revealing that certain derivatives exhibited IC50 values ranging from 12.5 to 48.37 µM .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzimidazole derivatives has provided insights into how modifications can enhance biological activity. For example, substituting different groups on the benzimidazole core has been shown to significantly affect both antimicrobial and anticancer activities. This SAR analysis is crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Data Summary
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anti-α-glucosidase | ≤ 183.6 | Enzyme involved in carbohydrate metabolism |
| Cytotoxicity (HCT-116) | 12.5 - 48.37 | Cancer cell line |
| Cytotoxicity (PC-3) | Varies | Cancer cell line |
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid, and how can purity be optimized?
The synthesis typically involves coupling reactions between fluorinated benzo[d]imidazole precursors and carboxylic acid derivatives. For example, coupling 1H-benzo[d]imidazole-2-carboxylic acid (37) with spermidine under controlled conditions yields derivatives in moderate yields . To optimize purity:
- Use iterative purification techniques like column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) .
- Monitor reaction progress via LC-MS or TLC to minimize side products.
- Employ recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to isolate crystalline products .
Q. What safety protocols are critical when handling 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid in the laboratory?
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
- Waste Disposal: Segregate hazardous waste (e.g., halogenated organics) and use certified disposal services .
- Emergency Procedures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. How is the compound characterized structurally, and which analytical methods are most reliable?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., fluorine at position 4, carboxylic acid at position 2) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and isotopic patterns .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, though suitable crystals may require slow evaporation from DMSO/water .
Advanced Research Questions
Q. How can computational modeling predict the solvation effects and reactivity of 4-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid?
- Solvation Models: The Conductor-like Polarizable Continuum Model (C-PCM) calculates solvation energies and optimizes geometries in solvents like water or DMSO. This helps predict solubility and tautomeric equilibria .
- Density Functional Theory (DFT): Assesses electrophilic/nucleophilic sites by analyzing Fukui indices, guiding derivatization strategies (e.g., amide bond formation at the carboxylic acid group) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies?
- Experimental Validation: Re-test in vitro under standardized conditions (e.g., fixed pH, temperature) to confirm activity against targets like EGFR or retinol-binding proteins .
- Docking Refinement: Use flexible ligand-receptor docking (e.g., AutoDock Vina) with explicit solvation to improve correlation between predicted binding affinities and observed IC values .
- Meta-Analysis: Cross-reference data from multiple assays (e.g., cytotoxicity vs. enzymatic inhibition) to identify confounding factors like off-target effects .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Derivatization: Introduce substituents at the imidazole ring (e.g., alkyl groups at position 1) to improve metabolic stability. For example, coupling with trifluoromethylphenyl-piperidine enhances target selectivity .
- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
- Bioisosteric Replacement: Replace the fluorine atom with chloro or methyl groups to modulate electronic effects without disrupting aromatic stacking .
Q. What methodologies troubleshoot low yields in coupling reactions involving this compound?
- Catalyst Screening: Test coupling agents like HBTU or EDCI with additives (e.g., HOAt) to improve efficiency .
- Solvent Optimization: Use anhydrous DMF or THF to minimize hydrolysis of active intermediates .
- Stoichiometric Adjustments: Increase equivalents of nucleophilic partners (e.g., amines) to drive reactions to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
